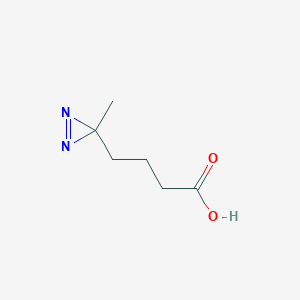
Acide 4-(3-méthyl-3H-diazirin-3-yl)butanoïque
Vue d'ensemble
Description
4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a chemical compound with the molecular formula C6H10N2O2 . It is a highly sensitive photocross-linker, activated at 300 nm for the preparation of photoactivatable biological probes .
Molecular Structure Analysis
The molecular structure of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be represented by the InChI code: 1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) . This indicates that the molecule consists of a diazirine ring (a three-membered ring containing two nitrogen atoms and one carbon atom) attached to a butanoic acid group .Physical And Chemical Properties Analysis
4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a liquid at room temperature . It has a melting point of 14-16 degrees Celsius . The compound has a molecular weight of 142.16 .Applications De Recherche Scientifique
Marquage par photoaffinité en recherche biologique
Acide 4-(3-méthyl-3H-diazirin-3-yl)butanoïque : est largement utilisé dans le marquage par photoaffinité, une technique employée pour étudier les interactions moléculaires au sein des systèmes biologiques . Le composé agit comme une sonde photoréactive qui, sous irradiation UV, forme des liaisons covalentes avec les résidus d'acides aminés voisins dans les protéines. Cela permet de cartographier précisément les interactions ligand-récepteur, fournissant des informations sur les aspects structurels et fonctionnels des biomolécules.
Découverte et développement de médicaments
Dans la découverte de médicaments, l'This compound peut être incorporé dans des pharmacophores pour créer des médicaments photoactivables . Ces composés peuvent être activés par la lumière à des longueurs d'onde spécifiques pour se lier irréversiblement à leurs cibles, offrant une méthode pour contrôler l'activité des médicaments spatialement et temporellement. Cette approche est particulièrement utile pour réduire les effets hors cible et améliorer l'index thérapeutique des médicaments.
Protéomique et ingénierie des protéines
Ce dérivé de diazirine est essentiel en protéomique pour identifier les interactions protéine-protéine et les changements conformationnels lors de la liaison d'un ligand . En réticulant les protéines dans leur état natif, les chercheurs peuvent capturer des interactions et des conformations transitoires, qui sont cruciales pour comprendre la fonction des protéines et pour concevoir des protéines avec de nouvelles propriétés.
Science des matériaux et chimie de surface
La capacité du composé à former des liaisons covalentes lors de l'exposition à la lumière le rend précieux en science des matériaux pour la fonctionnalisation de surface . Il peut être utilisé pour immobiliser des biomolécules sur divers substrats, créant des surfaces bioactives pour des applications de biosenseurs, d'ingénierie tissulaire et le développement de matériaux biocompatibles.
Biologie chimique et techniques de bioconjugaison
En biologie chimique, l'This compound sert de bloc de construction polyvalent pour la bioconjugaison . Il permet d'introduire divers groupes fonctionnels dans les biomolécules, facilitant l'étude des processus biologiques et le développement d'outils de diagnostic.
Thérapie photodynamique (PDT)
La réactivité du groupe diazirine lors de l'activation par la lumière est explorée en thérapie photodynamique comme une stratégie potentielle pour cibler et détruire les cellules cancéreuses . En conjuguant le composé à des ligands ciblant les tumeurs, il peut être utilisé pour générer des espèces réactives en présence de lumière, induisant des effets cytotoxiques sélectivement dans les tissus cancéreux.
Recherche en neurosciences
En neurosciences, le marquage par photoaffinité avec l'This compound aide à l'étude des récepteurs et des transporteurs neuronaux . Il contribue à élucider les mécanismes de libération et de recapture des neurotransmetteurs, qui sont fondamentaux pour comprendre la fonction du cerveau et pour développer des traitements contre les troubles neurologiques.
Science de l'environnement
Enfin, le devenir environnemental des composés diazirine, y compris l'This compound, fait l'objet d'études en science de l'environnement . Les chercheurs étudient comment ces composés se dégradent dans diverses conditions, ce qui est essentiel pour évaluer leur impact environnemental et garantir la sécurité des rejets chimiques.
Mécanisme D'action
Target of Action
It is known that this compound is a photo-affinity labeling agent, which suggests that it can bind to various biological targets when exposed to ultraviolet light .
Mode of Action
The 4-(3-methyl-3H-diazirin-3-yl)butanoic acid interacts with its targets through a process called photo-affinity labeling. When exposed to ultraviolet light, the compound forms a covalent bond with the target molecule . This allows the compound to permanently mark the target, which can be useful for studying protein-protein interactions.
Biochemical Pathways
Pharmacokinetics
As a small molecule with a molecular weight of 14216 g/mol , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid ’s action depend on the specific proteins it targets. By forming a covalent bond with these proteins, the compound can affect their function, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s photo-affinity labeling property is dependent on the presence of ultraviolet light . Additionally, the compound’s storage temperature and physical form can also affect its stability .
Analyse Biochimique
Biochemical Properties
4-(3-methyl-3H-diazirin-3-yl)butanoic acid plays a significant role in biochemical reactions due to its photo-reactive diazirine group. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bind to nearby biomolecules, such as enzymes, proteins, and nucleic acids, facilitating the study of their interactions and functions. For instance, it has been used to label and identify binding sites on proteins, providing insights into protein-ligand interactions and enzyme mechanisms .
Cellular Effects
The effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid on cells are profound, influencing various cellular processes. This compound can affect cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity. It has been shown to impact gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in transcriptional activity. Additionally, 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can influence cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-(3-methyl-3H-diazirin-3-yl)butanoic acid exerts its effects through the formation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into C-H, N-H, and O-H bonds of biomolecules, forming stable covalent adducts. These interactions can inhibit or activate enzymes, depending on the site of modification. For example, binding to the active site of an enzyme can block substrate access, leading to inhibition, while modification of regulatory sites can enhance enzyme activity. Additionally, the compound can alter gene expression by binding to transcription factors, thereby influencing their ability to regulate target genes .
Temporal Effects in Laboratory Settings
The effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid in laboratory settings can vary over time. The compound is generally stable under normal storage conditions but can degrade upon prolonged exposure to light and heat. In in vitro studies, the covalent modifications induced by the compound are typically stable, allowing for long-term analysis of protein interactions and functions. In vivo studies may show more dynamic effects, with potential degradation and turnover of the modified biomolecules over time .
Dosage Effects in Animal Models
In animal models, the effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can vary with dosage. At low doses, the compound can selectively label target proteins without significant toxicity. At higher doses, it may cause adverse effects, such as cytotoxicity and tissue damage, due to the formation of reactive intermediates. Threshold effects have been observed, where a minimal effective dose is required to achieve specific labeling, while higher doses increase the risk of non-specific interactions and toxicity .
Metabolic Pathways
4-(3-methyl-3H-diazirin-3-yl)butanoic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism. The compound’s ability to form covalent adducts with metabolic enzymes also provides a tool for studying enzyme function and regulation in metabolic pathways .
Propriétés
IUPAC Name |
4-(3-methyldiazirin-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNAKSVTKFGFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-97-5 | |
| Record name | 4-(3-methyl-3H-diazirin-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)
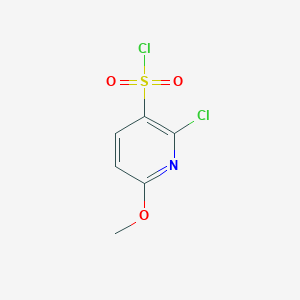
![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

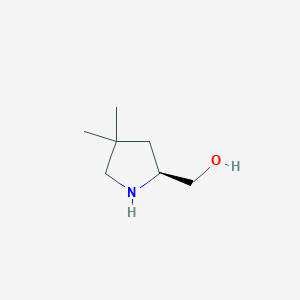


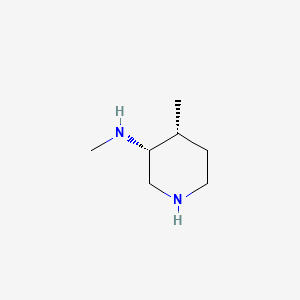
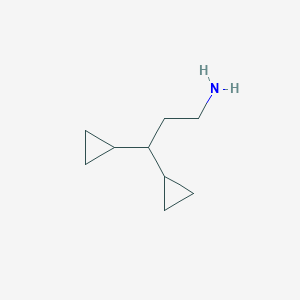


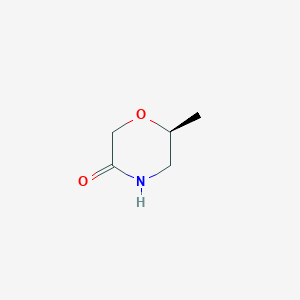
![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)
